Enzymatic Interaction: D-Carnitine Analogs as Stereoselective Inhibitors of Carnitine Acyltransferases
The D-carnitine analog R-(+)-HDH acts as a stereoselective competitive inhibitor of carnitine acetyltransferase (CAT), with a Ki value of 20.3 mM, while its enantiomer S-(-)-HDH is a more potent inhibitor with a Ki of 7.5 mM [1]. For carnitine palmitoyltransferase-II (CPT-II), the stereoselectivity is reversed, with S-(-)-HDH showing greater inhibition (Ki = 2.2 mM) than R-(+)-HDH (Ki = 6.7 mM) [1]. This demonstrates that D-carnitine-related compounds have quantifiable, enzyme-specific inhibitory properties that differ from L-isomers, which serve as substrates.
| Evidence Dimension | Inhibition constant (Ki) for carnitine acyltransferases |
|---|---|
| Target Compound Data | Ki = 20.3 mM (for CAT) and 6.7 mM (for CPT-II) |
| Comparator Or Baseline | S-(-)-HDH (L-isomer analog): Ki = 7.5 mM (for CAT) and 2.2 mM (for CPT-II) |
| Quantified Difference | R-(+)-HDH Ki is 2.7-fold higher (weaker inhibition) for CAT, but 3.0-fold higher for CPT-II compared to S-(-)-HDH. |
| Conditions | In vitro enzymatic assay using purified carnitine acetyltransferase and carnitine palmitoyltransferase-II. |
Why This Matters
This data is crucial for researchers studying carnitine-dependent pathways or designing isozyme-specific inhibitors, as it provides a clear quantitative basis for selecting or avoiding the D-configuration.
- [1] Saeed A, et al. Carnitine acyltransferase enzymic catalysis requires a positive charge on the carnitine cofactor. Arch Biochem Biophys. 1993;305(2):307-312. doi:10.1006/abbi.1993.1427. PMID: 8373168. View Source
